molecular formula C19H21N5O2S B2394283 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 573693-75-1

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2394283
CAS RN: 573693-75-1
M. Wt: 383.47
InChI Key: PXLLFIKGBTVMRK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C10H13NO3 . It contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula and the presence of various functional groups. It contains a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine group can act as a base or a nucleophile in various reactions. The triazole ring can participate in click reactions, which are widely used in medicinal chemistry and materials science .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of its functional groups. For example, the presence of polar functional groups like the amine and the carbonyl group in the acetamide group would increase its solubility in polar solvents .

Scientific Research Applications

Radiosynthesis Applications

2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, is used in studies exploring metabolism and mode of action. The reductive dehalogenation of iodoacetochlor with tritium gas in ethanol in the presence of palladium on carbon and triethylamine is essential for obtaining high specific activity for such studies (Latli & Casida, 1995).

Structural Analysis of Compounds

The crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide demonstrates the significance of the vanilloid, amide, and dimethylphenyl groups, contributing to our understanding of capsaicinoids and their analogues (Park et al., 1995).

Synthesis and Enzyme Screening

Compounds related to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide have been synthesized and tested for activity against enzymes like acetylcholinesterase and lipoxygenase, contributing to pharmaceutical research (Rehman et al., 2013).

Synthesis of Related Compounds for Antimicrobial Use

Research into the synthesis of related compounds, such as 1,2,4-triazole derivatives, aims to develop antimicrobial agents, indicating the potential use of related structures in combating microbial infections (Majithiya & Bheshdadia, 2022).

Investigation of Anticancer Properties

Studies on derivatives of 1,2,4-triazole, closely related to the chemical structure , have shown promise in anticancer applications, indicating potential research avenues for similar compounds (Zyabrev et al., 2022).

Future Directions

The future research directions for this compound could include exploring its potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-4-7-15(10-13(12)2)21-17(25)11-27-19-23-22-18(24(19)20)14-5-8-16(26-3)9-6-14/h4-10H,11,20H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLLFIKGBTVMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

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